1-Benzyl-1H-imidazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-imidazole-5-carboxaldehyde is an organic compound with the molecular formula C11H10N2O. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in their ring structure.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1H-imidazole-5-carboxaldehyde is TGR5 , a G protein-coupled receptor . TGR5 is emerging as an important and promising target for the treatment of diabetes, obesity, and other metabolic syndromes .
Mode of Action
This compound interacts with its target, TGR5, and exhibits agonistic activities . This means that the compound binds to the receptor and activates it, leading to a physiological response.
Biochemical Pathways
Given its target, it is likely involved in the regulation of glucose metabolism and energy homeostasis, which are key pathways in the management of metabolic syndromes .
Result of Action
The activation of TGR5 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to exhibit antinociception properties, which means it can reduce the sensation of pain . In addition, it has been found to have significant hypoglycemic effects in vivo .
Preparation Methods
The synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde can be achieved through several routes. One common method involves the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzyl-1H-imidazole-5-carboxaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
1-Benzyl-1H-imidazole-5-carboxaldehyde can be compared with other similar compounds, such as:
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 1-Ethyl-1H-imidazole-5-carbaldehyde
- 1-Methyl-1H-indazole-4-carboxaldehyde
These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
3-benzylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDAZCJAPQGRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378299 |
Source
|
Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85102-99-4 |
Source
|
Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.